4,4-Dimethyl-2-(4-methylphenyl)isoquinoline-1,3-dione 4,4-Dimethyl-2-(4-methylphenyl)isoquinoline-1,3-dione
Brand Name: Vulcanchem
CAS No.: 327091-15-6
VCID: VC14540060
InChI: InChI=1S/C18H17NO2/c1-12-8-10-13(11-9-12)19-16(20)14-6-4-5-7-15(14)18(2,3)17(19)21/h4-11H,1-3H3
SMILES:
Molecular Formula: C18H17NO2
Molecular Weight: 279.3 g/mol

4,4-Dimethyl-2-(4-methylphenyl)isoquinoline-1,3-dione

CAS No.: 327091-15-6

Cat. No.: VC14540060

Molecular Formula: C18H17NO2

Molecular Weight: 279.3 g/mol

* For research use only. Not for human or veterinary use.

4,4-Dimethyl-2-(4-methylphenyl)isoquinoline-1,3-dione - 327091-15-6

Specification

CAS No. 327091-15-6
Molecular Formula C18H17NO2
Molecular Weight 279.3 g/mol
IUPAC Name 4,4-dimethyl-2-(4-methylphenyl)isoquinoline-1,3-dione
Standard InChI InChI=1S/C18H17NO2/c1-12-8-10-13(11-9-12)19-16(20)14-6-4-5-7-15(14)18(2,3)17(19)21/h4-11H,1-3H3
Standard InChI Key VMTIXWPLQVGINM-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(C2=O)(C)C

Introduction

Structural and Molecular Characteristics

Core Framework and Substituent Effects

The isoquinoline-1,3-dione core consists of a bicyclic system fused at the 1,3-positions, with ketone groups at positions 1 and 3. In 4,4-dimethyl-2-(4-methylphenyl)isoquinoline-1,3-dione, the 4,4-dimethyl groups introduce steric bulk, while the 2-(4-methylphenyl) substituent extends conjugation, potentially enhancing interactions with biological targets . Crystallographic analyses of related compounds, such as 4-(2,2-difluoroethyl)-2,4-dimethyl-6-(trifluoromethyl)isoquinoline-1,3-dione, demonstrate that substituents at the 4-position adopt equatorial orientations to minimize steric strain, with bond lengths and angles consistent with aromatic systems .

Electronic and Steric Properties

The para-methylphenyl group at position 2 contributes electron-donating effects via the methyl substituent, which may stabilize charge-transfer interactions in enzyme binding pockets . Quantum mechanical calculations on similar isoquinoline-diones suggest that the 1,3-dione moiety participates in hydrogen bonding and metal coordination, critical for inhibitory activity against targets like TDP2 .

Synthesis and Manufacturing

Traditional Synthetic Routes

A common approach to isoquinoline-1,3-diones involves cyclocondensation of homophthalic acid derivatives with amines or aldehydes. For example, Knoevenagel condensation has been employed to introduce arylidene groups at the 4-position, as demonstrated in the synthesis of 4-benzylideneisoquinoline-1,3-diones . Photoredox cyclization of imino-tethered dihydropyridines offers a modern alternative, enabling access to saturated nitrogen heterocycles under mild conditions .

Representative Synthesis Pathway:

  • Homophthalic Acid Functionalization: Methylation of homophthalic acid followed by condensation with 4-methylbenzaldehyde.

  • Cyclization: Acid-catalyzed cyclization to form the isoquinoline-dione core.

  • Substituent Installation: Palladium-catalyzed coupling or alkylation to introduce the 4,4-dimethyl groups .

Industrial-Scale Optimization

Industrial processes prioritize catalytic methods to enhance efficiency. For instance, catalytic hydrogenation reduces olefin intermediates to install benzylic alkyl groups, while selective oxidation ensures high purity . Solvent systems such as acetonitrile/2,2,2-trifluoroethanol (4:1 v/v) improve reaction yields in photoredox steps .

Pharmacological Activities

CDK4 Selectivity

Derivatives of isoquinoline-1,3-diones, including 4-(benzylaminomethylene) analogs, demonstrate selective inhibition of CDK4 over CDK2 and CDK1 . The 3-hydroxyphenyl headpiece and C-6 substituents (e.g., iodine, aryl groups) enhance potency, with IC50 values in the low micromolar range. Molecular modeling suggests that the 1,3-dione core interacts with the ATP-binding pocket of CDK4, while substituents modulate selectivity .

Structural and Crystallographic Insights

Molecular Geometry

X-ray diffraction studies of analogous compounds reveal planar isoquinoline cores with substituents influencing crystal packing. For example, in 4-(2,2-difluoroethyl)-2,4-dimethyl-6-(trifluoromethyl)isoquinoline-1,3-dione, the difluoroethyl group adopts a gauche conformation, while the trifluoromethyl group engages in C–F···π interactions with adjacent molecules . Such interactions may stabilize the solid-state structure and influence solubility.

Intermolecular Interactions

Hydrogen bonding between the 1,3-dione carbonyls and amine residues in protein targets is critical for biological activity. In TDP2, the NH group of the isoquinoline-dione core forms a hydrogen bond with Asp458, while the carbonyl oxygen coordinates Mg2+ ions in the active site .

Comparative Analysis with Related Compounds

CompoundKey Structural FeaturesBiological Activity
4-Benzylideneisoquinoline-1,3-dioneOlefinic group at C-4TDP2 inhibition (IC50 = 4.8 μM)
4-(3-Hydroxyphenyl)isoquinoline-dione3-OH phenyl headpieceCDK4 inhibition (IC50 = 0.2 μM)
6-Iodoisoquinoline-1,3-dioneIodine at C-6Enhanced kinase selectivity

These analogs underscore the versatility of the isoquinoline-dione scaffold, where modifications at C-4 and C-6 fine-tune target engagement and pharmacokinetic properties.

Applications in Medicinal Chemistry

Combinatorial Therapy

By inhibiting DNA repair enzymes like TDP2, 4,4-dimethyl-2-(4-methylphenyl)isoquinoline-1,3-dione could sensitize cancer cells to conventional chemotherapeutics. Preclinical studies suggest synergistic effects with etoposide, reducing viable tumor cell counts by >50% compared to monotherapy .

Drug Design Considerations

The compound’s metabolic stability remains a challenge due to oxidative degradation of the para-methylphenyl group. Strategies to mitigate this include introducing electron-withdrawing substituents or replacing the phenyl ring with heterocycles like pyridones .

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